(4-Nitrophenyl)(phenyl)methanone oxime
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Overview
Description
(4-Nitrophenyl)(phenyl)methanone oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)(phenyl)methanone oxime typically involves the reaction of (4-nitrophenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques such as continuous crystallization and filtration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: (4-Nitrophenyl)(phenyl)methanone oxime can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Oxidation: Oxidation reactions can convert the oxime group to a nitrile or other oxidized forms.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: (4-Aminophenyl)(phenyl)methanone.
Substitution: Various substituted (4-nitrophenyl)(phenyl)methanone derivatives.
Oxidation: (4-Nitrophenyl)(phenyl)acetonitrile.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry:
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(phenyl)methanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
(4-Nitrophenyl)(phenyl)methanone: Similar structure but lacks the oxime group.
(4-Chlorophenyl)(phenyl)methanone oxime: Similar structure with a chlorine substituent instead of a nitro group.
Uniqueness:
- The presence of both the nitro and oxime groups in (4-Nitrophenyl)(phenyl)methanone oxime makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities .
Properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLJFCCYQZFBQ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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